An In-depth Technical Guide to the Spectral Data of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
An In-depth Technical Guide to the Spectral Data of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
This technical guide provides a comprehensive analysis of the spectral data for the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, a molecule of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound through mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Introduction
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also known by its CAS Registry Number 17887-80-8, is a disiloxane compound featuring a nonane backbone with two oxygen atoms and two silicon atoms. The trimethylsilyl groups at the 2 and 8 positions contribute to its characteristic chemical properties. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and structure of this molecule in experimental settings. This guide delves into the causality behind the observed spectral features, providing a self-validating system for its characterization.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The following diagram illustrates the chemical structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
Caption: Chemical structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features.
Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- was obtained from the NIST Mass Spectrometry Data Center.[1] The spectrum is characterized by a series of fragment ions that are diagnostic for the trimethylsilyl ether structure.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 73 | 100.0 | [Si(CH₃)₃]⁺ |
| 147 | 75.0 | [M - CH₃ - C₃H₆O]⁺ or [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |
| 117 | 40.0 | [M - Si(CH₃)₃]⁺ |
| 205 | 20.0 | [M - CH₃]⁺ |
Interpretation:
The base peak at m/z 73 is the most abundant ion and corresponds to the trimethylsilyl cation ([Si(CH₃)₃]⁺), a hallmark of compounds containing this functional group. Its high stability is the driving force for many fragmentation pathways.
The significant peak at m/z 147 is another characteristic fragment for trimethylsilyl ethers. It can be attributed to the rearrangement and loss of a propyl ether group or represent the [(CH₃)₃Si-O-Si(CH₃)₂]⁺ ion, which is common in siloxane compounds.
The ion at m/z 117 likely arises from the loss of a trimethylsilyl group from the molecular ion.
The peak at m/z 205 corresponds to the loss of a methyl group ([M-15]⁺) from the molecular ion, a common initial fragmentation step.
The molecular ion peak (M⁺) at m/z 220 is expected to be of low abundance or absent in the EI spectrum of such compounds due to the high propensity for fragmentation.
Caption: Proposed EI-MS fragmentation pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for acquiring a GC-MS spectrum of a volatile silane compound is as follows:
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Sample Preparation: Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an approximate concentration of 1 mg/mL.
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Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
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GC Conditions:
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte. Process the data using the instrument's software to identify the peaks and their relative abundances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is based on typical values for similar structures and information available in spectral databases.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 18H | Si-(CH ₃)₃ |
| ~3.6 | Triplet | 4H | Si-O-CH ₂- |
| ~1.7 | Quintet | 2H | -CH₂-CH ₂-CH₂- |
Interpretation:
The strong singlet at approximately 0.1 ppm is characteristic of the eighteen equivalent protons of the two trimethylsilyl groups. The upfield shift is due to the electropositive nature of silicon.
The triplet at around 3.6 ppm is assigned to the four protons of the two methylene groups adjacent to the oxygen atoms. The triplet multiplicity arises from coupling with the neighboring central methylene group.
The quintet at approximately 1.7 ppm corresponds to the two protons of the central methylene group, which is coupled to the two adjacent methylene groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~0.0 | Si-(C H₃)₃ |
| ~62.0 | Si-O-C H₂- |
| ~30.0 | -CH₂-C H₂-CH₂- |
Interpretation:
The signal at approximately 0.0 ppm is assigned to the six equivalent methyl carbons of the trimethylsilyl groups.
The downfield signal at around 62.0 ppm is characteristic of the methylene carbons directly bonded to the electronegative oxygen atoms.
The signal at approximately 30.0 ppm corresponds to the central methylene carbon of the propane chain.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment.
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Spectral Width: A range that covers all expected proton signals (e.g., -1 to 10 ppm).
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Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Sequence: A standard proton-decoupled single-pulse experiment.
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Spectral Width: A range covering all expected carbon signals (e.g., -10 to 220 ppm).
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Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |
| 1100-1000 | Strong, Broad | Si-O-C stretching |
| 840 | Strong | Si-C stretching and CH₃ rocking |
Interpretation:
The strong absorptions in the 2960-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
The intense band at 1250 cm⁻¹ is a characteristic absorption for the symmetric deformation of the Si-CH₃ groups and is a strong indicator of the presence of a trimethylsilyl moiety.
The very strong and broad absorption in the 1100-1000 cm⁻¹ range is assigned to the asymmetric stretching vibrations of the Si-O-C linkage, a defining feature of this molecule.
The strong band at 840 cm⁻¹ is also characteristic of trimethylsilyl groups and is attributed to a combination of Si-C stretching and methyl group rocking vibrations.
Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: As a liquid, the sample can be analyzed neat. Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
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Sample Scan: Place the prepared salt plates with the sample in the spectrometer's sample holder and acquire the spectrum.
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Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
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Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
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Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
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Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectral data presented in this guide, including mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, provide a robust and self-validating framework for the structural characterization of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. The detailed interpretation of the spectral features, grounded in established principles of spectroscopy, along with the provided experimental protocols, offers researchers, scientists, and drug development professionals the necessary tools for confident identification and quality assessment of this compound.
References
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National Institute of Standards and Technology (NIST). (n.d.). 1,3-Propanediol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
